(S)-methyl 2-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate
Overview
Description
“(S)-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate” is a chemical compound. It contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms . The compound also contains a biphenyl group, which consists of two connected phenyl rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of C–N linked bistetrazolate nitramino compounds, i.e., 1- (2H-tetrazol-5-yl)-5-nitraminotetrazole and its energetic salts, were successfully prepared from readily available 5-aminotetrazole .Scientific Research Applications
Synthesis and Characterization
The biphenyl tetrazole ring, a significant component of the Sartan family of novel drugs, has been synthesized through various methods, highlighting its importance in drug development and chemical research. One such synthesis involves 4′-methyl-2-cyano-biphenyl reacting with azide ions, leading to the production of the tetrazole compounds in substantial yields (Wang, Sun, & Ru, 2008).
Another study describes the synthesis of related compounds, such as (±)methyl-2-(2-methyl-2,3-dihydrobenzo[f]furan-5-yl)-3-methylbutanoate, emphasizing the ongoing exploration of this chemical space for various applications, including potential pharmacological uses (Vijayakumari, Shireesha, & Nagarapu, 2006).
Pharmacological Analysis
Tetrazole-based compounds have been designed and synthesized for various pharmacological applications, including angiotensin converting enzyme inhibition and anti-inflammatory activities. This underlines the potential of tetrazole derivatives in therapeutic drug design (Kamble et al., 2017).
The importance of the tetrazole ring is further emphasized in studies focusing on angiotensin II receptor antagonists. Compounds like CV-11194 and DuP 753, featuring this structural motif, have shown high affinity for the AII receptor and potent angiotensin II antagonistic action, indicating the relevance of such structures in the development of antihypertensive drugs (Kubo et al., 1993).
Structural Analysis
- X-ray structures and computational studies of compounds containing tetrazole rings, such as cathinones, have provided valuable insights into their molecular configurations. This research aids in understanding the physicochemical properties of these compounds, which is crucial for their application in drug design (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
properties
IUPAC Name |
methyl (2S)-3-methyl-2-[N-methyl-4-[2-(2H-tetrazol-5-yl)phenyl]anilino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)18(20(26)27-4)25(3)15-11-9-14(10-12-15)16-7-5-6-8-17(16)19-21-23-24-22-19/h5-13,18H,1-4H3,(H,21,22,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOGVWUOTUZZDO-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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